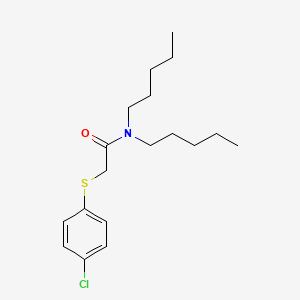
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety with dipentyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group
Acetamide formation: The intermediate is then reacted with an acetamide derivative under controlled conditions to form the desired acetamide structure.
Dipentyl substitution: Finally, the acetamide is alkylated with pentyl groups to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide moiety.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified acetamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide
- 2-(4-chlorophenyl)sulfanyl-N,N-diethylacetamide
- 2-(4-chlorophenyl)sulfanyl-N,N-dipropylacetamide
Comparison: Compared to its similar compounds, 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide is unique due to the presence of dipentyl groups, which may influence its solubility, reactivity, and biological activity. The longer alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Properties
CAS No. |
5431-58-3 |
|---|---|
Molecular Formula |
C18H28ClNOS |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide |
InChI |
InChI=1S/C18H28ClNOS/c1-3-5-7-13-20(14-8-6-4-2)18(21)15-22-17-11-9-16(19)10-12-17/h9-12H,3-8,13-15H2,1-2H3 |
InChI Key |
JBUDLKCTFRKOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















